The quinoline core structure is present in many existing antibiotics. The chlorine and methyl substituents on 7-Cl-2-Me-QCA could influence its antimicrobial properties, making it a candidate for further investigation and development of novel antibiotics [].
Carboxylic acids can act as functional groups for binding to other molecules. 7-Cl-2-Me-QCA could potentially be used as a building block in the design of ligands for specific biological targets, such as enzymes or receptors [].
Organic acids with aromatic rings like 7-Cl-2-Me-QCA can be used in the development of new materials with interesting properties. For instance, they may be useful in the creation of functional polymers or organic semiconductors [].
7-Chloro-2-methylquinoline-4-carboxylic acid is a chemical compound with the molecular formula C11H8ClNO2 and a molecular weight of 221.64 g/mol. It features a quinoline ring structure, which is notable for its diverse biological activities. The compound is generally available in solid form and has a purity of approximately 95% .
The chemical reactivity of 7-Chloro-2-methylquinoline-4-carboxylic acid includes:
Synthesis of 7-Chloro-2-methylquinoline-4-carboxylic acid typically involves:
The applications of 7-Chloro-2-methylquinoline-4-carboxylic acid are varied:
Interaction studies involving 7-Chloro-2-methylquinoline-4-carboxylic acid have focused on its binding affinity to various biological targets. These studies are crucial for understanding its mechanism of action and potential therapeutic applications. For instance:
Several compounds share structural similarities with 7-Chloro-2-methylquinoline-4-carboxylic acid. Here are some notable examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
7-Chloroquinoline | C9H6ClN | Known for its antibacterial properties |
2-Methylquinoline | C10H9N | Exhibits neuroprotective effects |
8-Hydroxyquinoline | C9H7NO | Known for its chelation properties |
6-Chloro-2-methylquinoline | C10H8ClN | Similar antimicrobial activity |
What sets 7-Chloro-2-methylquinoline-4-carboxylic acid apart from these similar compounds is its specific combination of chlorine and carboxylic acid functionalities along with its demonstrated efficacy against Plasmodium falciparum. This unique profile may contribute to its potential use in developing targeted therapies for malaria.